3-(5-Formylindol-1-yl)benzonitrile
Description
3-(5-Formylindol-1-yl)benzonitrile is a benzonitrile derivative featuring an indole scaffold substituted with a formyl group at the 5-position and a nitrile-functionalized benzene ring at the 1-position. These compounds are typically explored for their biological activity (e.g., kinase inhibition, receptor binding) or optoelectronic properties (e.g., OLED materials) .
Properties
IUPAC Name |
3-(5-formylindol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c17-10-12-2-1-3-15(9-12)18-7-6-14-8-13(11-19)4-5-16(14)18/h1-9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNFWPIYAUYRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylindol-1-yl)benzonitrile typically involves the following steps:
Formation of Indole Derivative: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Formylation: The indole derivative is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the desired position.
Nitrile Introduction: The benzonitrile moiety can be introduced through a nucleophilic substitution reaction using appropriate nitrile precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Green chemistry approaches, such as using ionic liquids as solvents and catalysts, can also be employed to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylindol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(5-Carboxyindol-1-yl)benzonitrile.
Reduction: 3-(5-Formylindol-1-yl)benzylamine.
Substitution: 3-(5-Haloindol-1-yl)benzonitrile.
Scientific Research Applications
3-(5-Formylindol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(5-Formylindol-1-yl)benzonitrile involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Data Tables
Table 2: Binding Interactions of 5FB ()
| Residue Interaction Type | Residue Name | Functional Role |
|---|---|---|
| Hydrogen bond | ARG 372 | Stabilizes ligand orientation |
| Hydrophobic interaction | LEU 345, PHE 404 | Enhances binding affinity and specificity |
Research Findings
Ligand Design: Benzonitriles with polar substituents (e.g., formyl, amino) show promise in receptor targeting due to their dual hydrogen-bonding and π-π stacking capabilities .
OLED Performance : Carbazole-benzonitriles () achieve TADF with external quantum efficiencies >20%, suggesting that the target compound’s indole core could be optimized for similar applications .
Synthetic Challenges : Brominated analogs () require careful handling due to reactivity, whereas chloro/methyl derivatives () are more stable but less versatile .
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